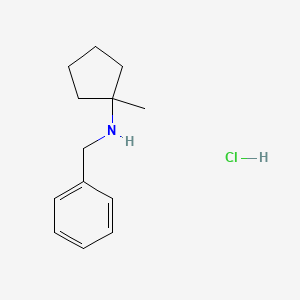
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H19N.ClH. It is a derivative of cyclopentane, featuring a benzyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride typically involves the alkylation of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, CuBr, N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: N-alkylated derivatives
Scientific Research Applications
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-methylcyclopentanamine
- N-benzyl-1-methylcyclohexanamine
- N-benzyl-1-methylcycloheptanamine
Uniqueness
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both a benzyl group and a methyl group on the cyclopentane ring differentiates it from other similar compounds, making it valuable in targeted research applications .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(9-5-6-10-13)14-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H |
InChI Key |
RNXYCSFPWSLUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


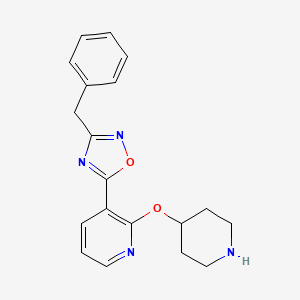
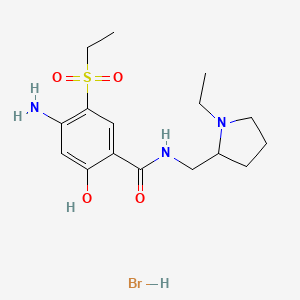
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
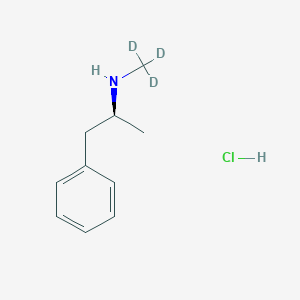

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
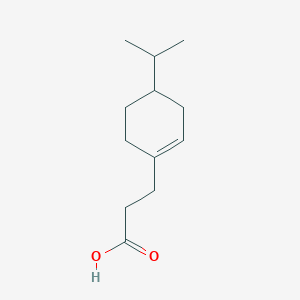

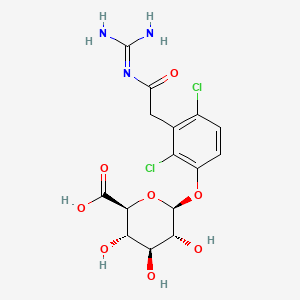
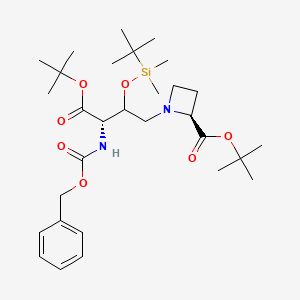

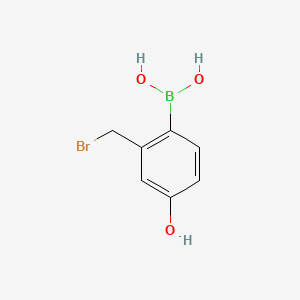
![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
